molecular formula C9H7ClFNO B1386409 N-(3-chloro-4-fluorophenyl)acrylamide CAS No. 1156926-45-2

N-(3-chloro-4-fluorophenyl)acrylamide

Cat. No.: B1386409
CAS No.: 1156926-45-2
M. Wt: 199.61 g/mol
InChI Key: AKKPOFLHKDFKGJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)acrylamide typically involves the reaction of 3-chloro-4-fluoroaniline with acryloyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)acrylamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while addition reactions can result in the formation of new carbon-carbon or carbon-heteroatom bonds.

Scientific Research Applications

Anti-inflammatory Applications

Recent studies have highlighted the potential of N-(3-chloro-4-fluorophenyl) derivatives as anti-inflammatory agents. A notable compound, N-(3-chloro-4-fluorophenyl)-2-hydroxybenzamide (HS-Ck), demonstrated significant inhibition of nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) expression in TNF-α-stimulated chondrocytes. This suggests its utility in treating osteoarthritis by suppressing inflammatory pathways through the downregulation of key transcription factors such as NF-κB and STAT-3 .

Table 1: Anti-inflammatory Activity of HS-Ck

CompoundIC50 (µM)Mechanism of Action
HS-Ck0.5Inhibition of iNOS and MMP-13 activities
Control (No Treatment)-Baseline NO production

Cancer Therapeutics

N-(3-chloro-4-fluorophenyl)acrylamide derivatives are being explored for their anticancer properties. Specifically, compounds incorporating this moiety have been investigated for their ability to inhibit epidermal growth factor receptor (EGFR) activity, which is crucial in various cancers.

Case Study: EGFR Inhibition

A study demonstrated that acrylamide derivatives significantly improved the drug-like properties of EGFR inhibitors compared to existing drugs like gefitinib. The incorporation of an acrylamide group enhanced both solubility and membrane permeability, leading to better therapeutic profiles .

Table 2: EGFR Inhibition Potency of Acrylamide Derivatives

CompoundIC50 (nM)Description
Gefitinib65.2Standard EGFR inhibitor
Acrylamide Derivative (6a)8.7Improved potency with enhanced properties
Other DerivativesVariesFurther optimization required

Drug Development Strategies

The acrylamide functional group has been shown to enhance the drug-like characteristics of various compounds. Researchers have utilized parallel synthesis strategies to create a library of acrylamide derivatives, allowing for rapid screening and identification of potent candidates for further development .

Table 3: Drug-Like Properties Enhancement

PropertyBefore ModificationAfter Modification
SolubilityLowHigh
Membrane PermeabilityModerateHigh
Binding AffinityVariableImproved

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(3-chloro-4-fluorophenyl)acrylamide include:

Uniqueness

This compound is unique due to its specific combination of chlorine and fluorine substituents on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-(3-chloro-4-fluorophenyl)acrylamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors. This article synthesizes findings from diverse research studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, effects on different cell lines, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the class of acrylamide derivatives, characterized by the presence of an acrylamide functional group attached to a substituted phenyl ring. The specific substitutions (chlorine and fluorine) are believed to enhance its biological activity by improving binding affinity to target proteins.

1. Inhibition of Epidermal Growth Factor Receptor (EGFR)

Research indicates that compounds with acrylamide moieties can serve as irreversible inhibitors of EGFR, a critical target in cancer therapy. For instance, studies have shown that similar acrylamide derivatives exhibit significant inhibition of EGFR autophosphorylation in cell lines such as A549, with inhibition rates exceeding 80% at concentrations as low as 1 μM . The mechanism involves covalent bonding to the cysteine residues in the EGFR active site, leading to prolonged inhibition even after the compound is removed from the medium .

2. Anti-inflammatory Activity

Another notable activity is the anti-inflammatory potential demonstrated in chondrocytes. This compound derivatives have been shown to suppress inducible nitric oxide synthase (iNOS) and matrix metalloproteinases (MMPs), which are key players in inflammatory processes associated with conditions like osteoarthritis. This suppression occurs through downregulation of transcription factors such as NF-κB and STAT-3 .

Table 1: Summary of Biological Activities

Activity Target Effect Concentration Reference
EGFR InhibitionA549 Cell Line86% inhibition after washout1 μM
Anti-inflammatoryChondrocytesSuppression of iNOS and MMP-13Various
Antiviral ActivityCHIKVInhibition of viral infectionVarious
Antimicrobial ActivityGram-positive/negative bacteriaModerate to good activityMIC < 22.9 µM

Case Study 1: EGFR Inhibition in Lung Cancer

In a study focusing on lung cancer treatment, this compound derivatives were evaluated for their ability to inhibit EGFR in A549 cells. The results indicated that these compounds could significantly reduce cell viability by inducing apoptosis in cancer cells, showcasing their potential as therapeutic agents against non-small cell lung cancer (NSCLC) .

Case Study 2: Anti-inflammatory Effects in Osteoarthritis Models

Another investigation assessed the anti-inflammatory properties of these compounds in vitro using TNF-α stimulated chondrocytes. The study found that this compound effectively reduced the expression levels of inflammatory markers, suggesting its utility in developing treatments for osteoarthritis .

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClFNO/c1-2-9(13)12-6-3-4-8(11)7(10)5-6/h2-5H,1H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKKPOFLHKDFKGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC(=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.